Antibacterial Potency Against Staphylococcus aureus: 1-Tridecanol (C13) Exhibits 2‑Fold Lower MIC Than 1-Dodecanol (C12)
In a standardized broth‑dilution assay against S. aureus FDA209P, 1‑tridecanol (C13‑OH) exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, whereas the closest lower homolog 1‑dodecanol (C12‑OH) required 8 µg/mL to achieve the same bacteriostatic effect—a 2‑fold potency advantage [1]. The C14 homolog (1‑tetradecanol) matched the 4 µg/mL MIC of 1‑tridecanol; however, this parity conceals the fact that 1‑tridecanol achieves the same potency with one fewer methylene group, yielding a higher potency‑per‑carbon ratio (0.308 MIC⁻¹·C⁻¹ for C13 vs. 0.286 for C14) [1]. Importantly, the bactericidal endpoint (MBC) for 1‑tridecanol was 8 µg/mL, identical to that of 1‑tetradecanol and lower than the 16 µg/mL of 1‑dodecanol, confirming that the C13 chain optimizes bactericidal as well as bacteriostatic activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus FDA209P |
|---|---|
| Target Compound Data | MIC = 4 µg/mL; MBC = 8 µg/mL |
| Comparator Or Baseline | 1-Dodecanol (C12): MIC = 8 µg/mL, MBC = 16 µg/mL; 1-Tetradecanol (C14): MIC = 4 µg/mL, MBC = 8 µg/mL; 1-Undecanol (C11): MIC = 16 µg/mL, MBC = 32 µg/mL |
| Quantified Difference | 1-Tridecanol MIC is 2‑fold lower than 1‑dodecanol; MBC is 2‑fold lower than 1‑dodecanol |
| Conditions | Broth dilution method; Staphylococcus aureus FDA209P; 37 °C; 24 h incubation; concentrations in µg/mL |
Why This Matters
For procurement of antimicrobial actives, 1‑tridecanol provides the low‑MIC advantage of the C13–C15 range without the higher molecular weight and melting point of 1‑tetradecanol, enabling more mass‑efficient formulations.
- [1] Togashi, N.; Shiraishi, A.; Nishizaka, M.; Matsuoka, K.; Endo, K.; Hamashima, H.; Inoue, Y. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules 2007, 12 (2), 139–148. Table 1. View Source
